molecular formula C11H14N4O3S B2492159 N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-24-4

N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2492159
CAS No.: 478259-24-4
M. Wt: 282.32
InChI Key: PLRQBXSBLMEEKL-UHFFFAOYSA-N
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Description

N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Reactivity

The compound N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide and similar chemical structures have been extensively studied in chemical synthesis. For example, Shandala, Ayoub, and Mohammad (1984) explored the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to the synthesis of various hydrazine hydrate-related compounds in good yields. These syntheses contribute to the understanding of reactivity and potential applications of these compounds in chemical industries (Shandala, Ayoub, & Mohammad, 1984).

Synthesis of Heterocyclic Compounds

Research conducted by Rajanarendar, Karunakar, and Ramu (2006) involved the synthesis of various isoxazoly] thioureas, leading to the creation of compounds related to this compound. These syntheses are significant in the field of heterocyclic chemistry, contributing to the development of novel compounds with potential applications in pharmaceuticals and material science (Rajanarendar, Karunakar, & Ramu, 2006).

Application in Antimicrobial Studies

The synthesis of heterocyclic compounds, including structures similar to this compound, has shown potential in antimicrobial applications. Studies by Taha and El-Badry (2010) demonstrate the creation of compounds through the reaction of ethyl 1-aminotetrazole-5-carboxylate with hydrazine hydrate, leading to antimicrobial assessments (Taha & El-Badry, 2010).

Potential in Pharmaceutical Research

Abdel-Wahab and El-Ahl (2010) conducted research on the synthesis of new heterocycles incorporating the 1-phenyl-5-(2-thienyl)pyrazole moiety, demonstrating the potential of these compounds in pharmaceutical research. This area of study is crucial for discovering new drugs and therapeutic agents (Abdel-Wahab & El-Ahl, 2010).

Properties

IUPAC Name

1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-2-12-11(17)14-13-10(16)8-6-7(15-18-8)9-4-3-5-19-9/h3-5,8H,2,6H2,1H3,(H,13,16)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRQBXSBLMEEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NNC(=O)C1CC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323600
Record name 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478259-24-4
Record name 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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